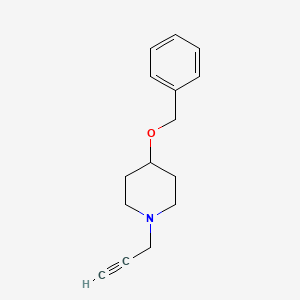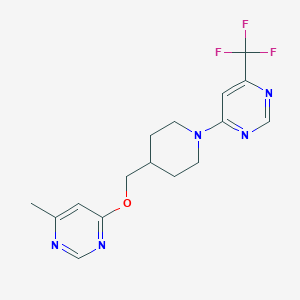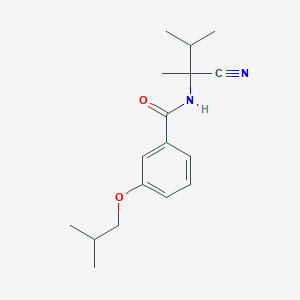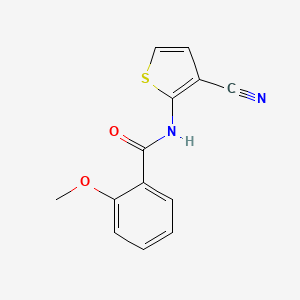
4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperidine derivative with a prop-2-yn-1-yl substituent and a benzyloxy group attached to its nitrogen atom.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis and structural elucidation of compounds structurally related to 4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine. For example, Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, alongside theoretical calculations, on a compound synthesized via a substitution reaction involving a piperidine derivative. These studies highlighted the stability and interactive properties of the piperidine ring, providing insights into its potential applications in materials science and synthetic chemistry (Karthik et al., 2021). Similarly, Jasinski et al. (2009) investigated the crystal structure of a piperidine-based compound, revealing significant conformational changes and interactions that could influence its chemical reactivity and potential as a building block in synthetic chemistry (Jasinski et al., 2009).
Catalytic Properties and Chemical Reactivity
The catalytic properties and chemical reactivity of piperidine derivatives have been explored in the context of facilitating chemical transformations. Kilic et al. (2008) described the synthesis, spectral characterization, and catalytic properties of piperidine-containing metal complexes in Suzuki–Miyaura coupling reactions, showcasing the utility of these compounds in facilitating biaryl synthesis, which is pivotal in pharmaceutical research and development (Kilic et al., 2008).
Potential Biological Activities
Piperidine derivatives have also been investigated for their potential biological activities. For instance, compounds featuring the piperidine motif have been evaluated for their antidepressant-like properties, as demonstrated by Köksal et al. (2007), who synthesized and pharmacologically evaluated novel piperidine derivatives, assessing their effects in experimental models of depression (Köksal & Bilge, 2007). Additionally, Vinaya et al. (2009) synthesized piperidine derivatives and assessed their antimicrobial activity against pathogens affecting tomato plants, revealing the potential agricultural applications of these compounds (Vinaya et al., 2009).
properties
IUPAC Name |
4-phenylmethoxy-1-prop-2-ynylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-10-16-11-8-15(9-12-16)17-13-14-6-4-3-5-7-14/h1,3-7,15H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRCQYPLSUKMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(2-piperidin-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2602792.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B2602793.png)


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2602797.png)

![1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2602801.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2602804.png)



![Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2602810.png)
